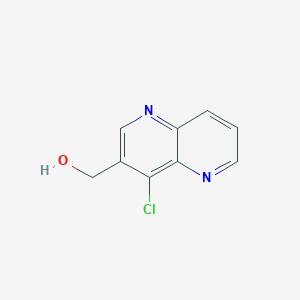
(4-Chloro-1,5-naphthyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-1,5-naphthyridin-3-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a naphthyridine ring system, which is a fused bicyclic structure containing nitrogen atoms at specific positions. The presence of a chloro group at the 4-position and a hydroxymethyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1,5-naphthyridin-3-yl)methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-1,5-naphthyridine. This can be achieved through various methods, including the cyclization of appropriate precursors under specific conditions.
Hydroxymethylation: The introduction of the hydroxymethyl group at the 3-position is usually carried out through a hydroxymethylation reaction. This involves the use of formaldehyde and a suitable base to achieve the desired substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(4-Chloro-1,5-naphthyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1,5-naphthyridin-3-ylmethanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions include:
Oxidation: 4-Chloro-1,5-naphthyridine-3-carboxylic acid.
Reduction: 1,5-Naphthyridin-3-ylmethanol.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
科学研究应用
(4-Chloro-1,5-naphthyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (4-Chloro-1,5-naphthyridin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme function by mimicking the natural substrate or by binding to allosteric sites, leading to conformational changes that affect enzyme activity.
相似化合物的比较
Similar Compounds
1,5-Naphthyridin-3-ylmethanol: Lacks the chloro group, resulting in different reactivity and biological activity.
4-Chloro-1,5-naphthyridine: Lacks the hydroxymethyl group, affecting its solubility and interaction with biological targets.
4-Chloro-1,8-naphthyridin-3-yl)methanol: Contains a different arrangement of nitrogen atoms, leading to distinct chemical properties.
Uniqueness
(4-Chloro-1,5-naphthyridin-3-yl)methanol is unique due to the presence of both the chloro and hydroxymethyl groups, which confer specific reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
(4-chloro-1,5-naphthyridin-3-yl)methanol |
InChI |
InChI=1S/C9H7ClN2O/c10-8-6(5-13)4-12-7-2-1-3-11-9(7)8/h1-4,13H,5H2 |
InChI 键 |
SQWBPYCHLYWHTD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(C(=C2N=C1)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


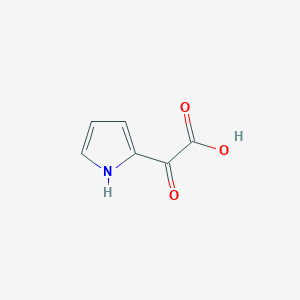
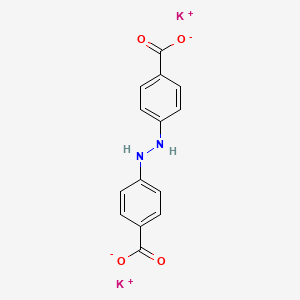
![4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)
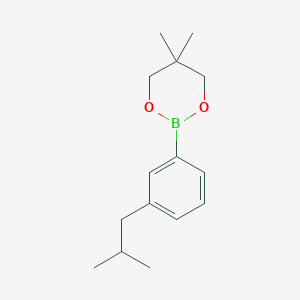

![1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane](/img/structure/B12839628.png)

![Lithium;bis(trifluoromethylsulfonyl)azanide;5-oxo-5-[2-(trimethylazaniumyl)ethoxy]pentanoate](/img/structure/B12839646.png)
![7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12839650.png)
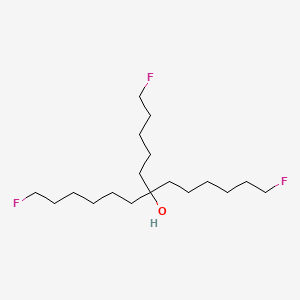
![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12839653.png)

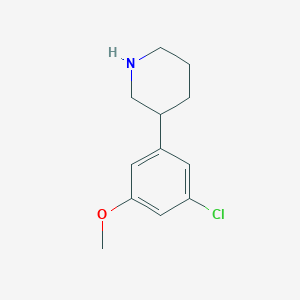
![6,6-dimethyl-2-(6-(1-methyl-1H-pyrazol-4-yl)-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12839667.png)
